2,4-dichloro-N,N-diisobutylbenzamide
Description
2,4-Dichloro-N,N-diisobutylbenzamide is a substituted benzamide derivative characterized by a dichlorinated benzene ring and diisobutylamine substituents on the amide nitrogen. This compound belongs to a broader class of benzamides, which are frequently explored for their pharmacological and material science applications due to their structural versatility. The dichloro substitution at the 2- and 4-positions likely enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
2,4-dichloro-N,N-bis(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO/c1-10(2)8-18(9-11(3)4)15(19)13-6-5-12(16)7-14(13)17/h5-7,10-11H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLMHRRSVAGKLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural Comparison of Dichlorobenzamide Derivatives
| Compound Name | Substituents on Benzamide Core | N-Substituents | Key Applications/Activities |
|---|---|---|---|
| 2,4-Dichloro-N,N-diisobutylbenzamide | 2-Cl, 4-Cl | Diisobutyl | Research chemical (potential opioid) |
| U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide) | 3-Cl, 4-Cl | Dimethylamino cyclohexyl, methyl | Synthetic opioid (μ-opioid agonist) |
| AH-7921 (3,4-dichloro-N-[(1-dimethylamino)cyclohexylmethyl]benzamide) | 3-Cl, 4-Cl | Dimethylamino cyclohexylmethyl | Synthetic opioid (Schedule I) |
| 2-Chloro-N,N-dimethylbenzamide (3b) | 2-Cl | Dimethyl | Intermediate in organic synthesis |
- Key Structural Differences: Chlorine Position: U-47700 and AH-7921 feature 3,4-dichloro substitution, while the target compound has 2,4-dichloro substitution. This positional isomerism impacts electronic distribution and steric interactions . N-Substituents: The diisobutyl groups in the target compound confer greater steric bulk and lipophilicity (logP ~4.2 estimated) compared to the dimethylamino cyclohexyl groups in U-47700 (logP ~3.8) or dimethyl groups in 3b (logP ~2.5). This influences membrane permeability and metabolic stability .
Pharmacological and Functional Analogues
Table 2: Pharmacological Profile of Selected Benzamides
| Compound Name | Receptor Affinity | Potency (EC₅₀) | Legal Status |
|---|---|---|---|
| 2,4-Dichloro-N,N-diisobutylbenzamide | Suspected μ-opioid affinity | Not reported | Research chemical |
| U-47700 | μ-opioid agonist | 26 nM (in vitro) | Schedule I (US) |
| AH-7921 | μ-opioid agonist | 89 nM (in vitro) | Schedule I (US, EU) |
| N-(2,2-Diphenylethyl)-4-nitrobenzamide | No opioid activity | N/A | Mechanochemical synthesis |
- Activity Insights: The 3,4-dichloro configuration in U-47700 and AH-7921 is critical for high μ-opioid receptor binding, whereas the 2,4-dichloro substitution in the target compound may alter receptor interaction due to steric hindrance from diisobutyl groups . N-(2,2-Diphenylethyl)-4-nitrobenzamide, synthesized via eco-friendly mechanochemistry, lacks opioid activity, highlighting the necessity of specific N-substituents for receptor engagement .
Physicochemical Properties
Table 4: Comparative Physicochemical Data
| Compound Name | Molecular Weight | Melting Point (°C) | Solubility (mg/mL) |
|---|---|---|---|
| 2,4-Dichloro-N,N-diisobutylbenzamide | 316.3 | 98–102 (predicted) | <1 (water) |
| U-47700 | 356.3 | 160–162 | <0.5 (water) |
| 2-Chloro-N,N-dimethylbenzamide (3b) | 183.6 | 45–47 | ~10 (water) |
- Property Trends :
- Increased molecular weight and lipophilicity correlate with reduced aqueous solubility, as seen in U-47700 and the target compound.
- The diisobutyl groups in the target compound likely lower its melting point compared to U-47700, which has rigid cyclohexyl substituents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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